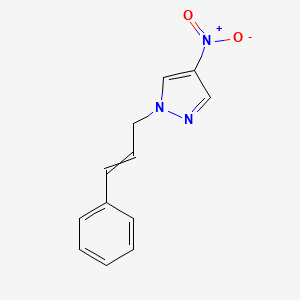
4-Nitro-1-(3-phenylprop-2-enyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole is an organic compound with the molecular formula C12H11N3O2 It is a member of the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4-nitro-1H-pyrazole with cinnamaldehyde in the presence of a base, such as potassium carbonate, in an organic solvent like ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylprop-2-en-1-yl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of 4-amino-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole.
Substitution: Formation of halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenylprop-2-en-1-yl group may facilitate binding to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways.
Comparaison Avec Des Composés Similaires
4-Nitro-1H-pyrazole: Lacks the phenylprop-2-en-1-yl group, resulting in different chemical and biological properties.
1-Phenyl-3-(4-nitrophenyl)-2-propen-1-one: Contains a similar nitro group but differs in the overall structure and reactivity.
4-Nitro-1-phenyl-1H-pyrazole: Similar core structure but lacks the extended phenylprop-2-en-1-yl substituent.
Uniqueness: 4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole is unique due to the combination of its nitro group and phenylprop-2-en-1-yl substituent, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H11N3O2 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
4-nitro-1-(3-phenylprop-2-enyl)pyrazole |
InChI |
InChI=1S/C12H11N3O2/c16-15(17)12-9-13-14(10-12)8-4-7-11-5-2-1-3-6-11/h1-7,9-10H,8H2 |
Clé InChI |
VVYAXTAUAUBTED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CCN2C=C(C=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















